(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE
Description
(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE is a synthetic organic compound that features a benzodioxole ring and a chloronitrophenyl hydrazine moiety
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-chloro-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-10-2-3-12(18(19)20)11(6-10)17-16-7-9-1-4-13-14(5-9)22-8-21-13/h1-7,17H,8H2/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQACSFGABWIKLD-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 5-chloro-2-nitrophenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted products with the chlorine atom replaced by other functional groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine
The compound could be explored for its potential therapeutic properties, including its ability to act as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which (1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-CHLORO-2-NITROPHENYL)HYDRAZINE
- **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-BROMO-2-NITROPHENYL)HYDRAZINE
- **(1E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(5-FLUORO-2-NITROPHENYL)HYDRAZINE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzodioxole ring and the chloronitrophenyl hydrazine moiety allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
